2-Chloroethyl (4-hydroxy-2-nitrophenyl)carbamate
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Overview
Description
2-Chloroethyl (4-hydroxy-2-nitrophenyl)carbamate is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a carbamate group, a chloroethyl group, and a nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl (4-hydroxy-2-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with 2-chloroethanol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl (4-hydroxy-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the hydroxyl group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted carbamates.
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of amines and carbon dioxide.
Scientific Research Applications
2-Chloroethyl (4-hydroxy-2-nitrophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Chloroethyl (4-hydroxy-2-nitrophenyl)carbamate involves its interaction with biological molecules. The compound can inhibit the activity of enzymes by forming covalent bonds with their active sites. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenylchloroformate
- 2-Chloroethyl carbamate
- 4-Hydroxy-2-nitrophenyl carbamate
Uniqueness
2-Chloroethyl (4-hydroxy-2-nitrophenyl)carbamate is unique due to the presence of both a chloroethyl group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
65235-20-3 |
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Molecular Formula |
C9H9ClN2O5 |
Molecular Weight |
260.63 g/mol |
IUPAC Name |
2-chloroethyl N-(4-hydroxy-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H9ClN2O5/c10-3-4-17-9(14)11-7-2-1-6(13)5-8(7)12(15)16/h1-2,5,13H,3-4H2,(H,11,14) |
InChI Key |
QONYAXGBDLLZRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])NC(=O)OCCCl |
Origin of Product |
United States |
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